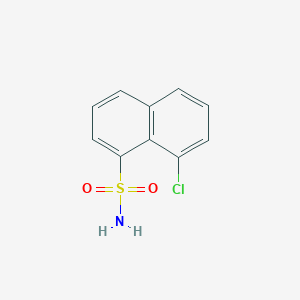

8-Chloronaphthalene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Chloronaphthalene-1-sulfonamide is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.7 g/mol. This compound is characterized by the presence of a chlorine atom at the 8th position of the naphthalene ring and a sulfonamide group at the 1st position. It is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 8-Chloronaphthalene-1-sulfonamide can be achieved through several methods. One common approach involves the direct synthesis from thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another efficient method involves the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds .

Chemical Reactions Analysis

8-Chloronaphthalene-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiols, amines, and sodium sulfinates . For instance, the oxidative coupling of thiols and amines can produce structurally diverse sulfonamides in a single step . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Chloronaphthalene-1-sulfonamide has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organosulfur compounds, which have significant roles in pharmaceuticals, agrochemicals, and polymers . In the pharmaceutical industry, sulfonamides are known for their antibacterial, anticancer, antitumor, anti-inflammatory, and HIV protease inhibitory activities . Additionally, this compound is used in the development of new materials and as a reagent in organic synthesis .

Mechanism of Action

Comparison with Similar Compounds

8-Chloronaphthalene-1-sulfonamide can be compared with other similar compounds such as sulfenamides, sulfinamides, and other sulfonamides . These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example, sulfenamides are widely used as vulcanization accelerators in the rubber industry, while sulfonamides are primarily known for their pharmaceutical applications . The unique combination of a chlorine atom and a sulfonamide group in this compound distinguishes it from other related compounds.

Properties

Molecular Formula |

C10H8ClNO2S |

|---|---|

Molecular Weight |

241.69 g/mol |

IUPAC Name |

8-chloronaphthalene-1-sulfonamide |

InChI |

InChI=1S/C10H8ClNO2S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H2,12,13,14) |

InChI Key |

OIUXSCGLVHLXMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)N)C(=CC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)

![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)

![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)

![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)